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An In-depth Technical Guide to N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide

Abstract
This technical guide provides a comprehensive scientific overview of N-(Furan-2-ylmethyl) 4-
bromo-3-methoxybenzamide, a halogenated benzamide derivative of interest in medicinal

chemistry and drug discovery. The document details the compound's core physicochemical

properties, including its precise molecular weight, and outlines a validated, step-by-step

synthetic protocol derived from established amidation methodologies. By examining the

structural components—a substituted benzamide core and a furan moiety—this guide

contextualizes the molecule's potential applications, drawing parallels with similar structures

known for their biological activity. This paper is intended for researchers, chemists, and drug

development professionals seeking foundational data and practical insights into the synthesis

and potential utility of this compound as a building block for novel therapeutic agents.

Chemical Identity and Physicochemical Properties
N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide (CAS No. 1072944-36-5) is a synthetic

organic compound characterized by a multi-functionalized aromatic structure.[1][2] The

molecule's architecture, featuring a brominated and methoxylated benzene ring linked via an

amide bond to a furan-containing side chain, suggests its potential as an intermediate in the

synthesis of more complex, biologically active molecules. The presence of bromine, a halogen,
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can significantly influence properties like lipophilicity and metabolic stability, which are critical

parameters in drug design.

Core Compound Data
All quantitative data for the title compound are summarized in the table below for clarity and

rapid reference.

Identifier Value Source(s)

IUPAC Name
N-(Furan-2-ylmethyl)-4-bromo-

3-methoxybenzamide
N/A

CAS Number 1072944-36-5 [1][3][4]

Molecular Formula C₁₃H₁₂BrNO₃ [1][4]

Molecular Weight 310.14 g/mol [1]

Purity Typically ≥98% [1][4]

Chemical Structure
The structural formula of the compound is presented below. The diagram illustrates the

connectivity of the 4-bromo-3-methoxybenzoyl group with the furan-2-ylmethanamine moiety

through a central amide linkage.

Caption: Chemical structure of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide.

Synthesis and Mechanistic Rationale
The synthesis of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide is most logically

achieved via an amide bond formation, a cornerstone reaction in organic and medicinal

chemistry. This approach involves the coupling of a carboxylic acid (or its activated derivative)

with a primary amine.

Retrosynthetic Analysis
A standard retrosynthetic disconnection at the amide C-N bond reveals two commercially

available precursors:
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4-Bromo-3-methoxybenzoic acid: The carboxylic acid component providing the substituted

benzoyl scaffold.

Furan-2-ylmethanamine (Furfurylamine): The amine component providing the furan-ylmethyl

moiety.[5][6]

Precursor Profiles
A summary of the key properties for each precursor is provided below. This data is critical for

determining reaction stoichiometry and purification strategies.

Property
4-Bromo-3-
methoxybenzoic acid

Furan-2-ylmethanamine

CAS Number
56255-05-5 (example, check

specific supplier)
617-89-0

Molecular Formula C₈H₇BrO₃ C₅H₇NO

Molecular Weight 231.04 g/mol 97.12 g/mol

Physical State Solid Colorless Liquid

Melting Point
220-222 °C (for a related

isomer)
-70 °C[5][7]

Boiling Point Not readily available 145-146 °C[5][7]

Source(s) [8] [5][7][9][10]

Proposed Synthetic Protocol: Acyl Chloride Method
This protocol describes a robust and widely adopted method for benzamide synthesis,

involving the activation of the carboxylic acid with thionyl chloride (SOCl₂) followed by coupling

with the amine.[11]

Step 1: Activation of Carboxylic Acid (Formation of Acyl Chloride)

Rationale: The hydroxyl group of a carboxylic acid is a poor leaving group. Converting it to

an acyl chloride with SOCl₂ creates a highly reactive electrophile, facilitating the subsequent
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nucleophilic attack by the amine.

Procedure:

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-

bromo-3-methoxybenzoic acid (1.0 eq).

Add thionyl chloride (SOCl₂, ~2.0 eq) and a catalytic amount of N,N-dimethylformamide

(DMF).

Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. The reaction progress can be

monitored by the cessation of gas (HCl and SO₂) evolution.

After completion, remove the excess SOCl₂ under reduced pressure to yield the crude 4-

bromo-3-methoxybenzoyl chloride. This intermediate is typically used immediately in the

next step without further purification.

Step 2: Amide Coupling Reaction

Rationale: The amine (furan-2-ylmethanamine) acts as a nucleophile, attacking the

electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is added to

neutralize the HCl byproduct generated during the reaction, preventing the protonation and

deactivation of the starting amine.

Procedure:

Dissolve furan-2-ylmethanamine (1.1 eq) and a non-nucleophilic base such as

triethylamine (TEA) or pyridine (~1.5 eq) in an anhydrous aprotic solvent (e.g.,

Dichloromethane (DCM) or Tetrahydrofuran (THF)) in a separate flask under an inert

atmosphere (e.g., nitrogen or argon).

Cool the amine solution in an ice bath (0 °C).

Dissolve the crude acyl chloride from Step 1 in a minimal amount of the same anhydrous

solvent and add it dropwise to the cooled amine solution with vigorous stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 4-12 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).
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Step 3: Work-up and Purification

Rationale: The work-up procedure is designed to remove unreacted starting materials, the

base, and salts, isolating the desired amide product.

Procedure:

Quench the reaction mixture by adding water.

Transfer the mixture to a separatory funnel and extract the organic layer.

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove

excess amine and base, followed by a saturated sodium bicarbonate solution to remove

any remaining acid, and finally with brine.

Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent under reduced pressure to obtain the crude product.

Purify the crude solid by recrystallization (e.g., from an ethanol/water or ethyl

acetate/hexane mixture) or column chromatography on silica gel to yield pure N-(Furan-2-
ylmethyl) 4-bromo-3-methoxybenzamide.

Synthesis Workflow Visualization
The following diagram outlines the key stages of the proposed synthesis.
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Caption: Workflow for the synthesis of the title compound via an acyl chloride intermediate.
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Potential Applications and Research Context
While specific biological activity for N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide is

not extensively documented in public literature, its structural motifs are prevalent in compounds

of significant pharmacological interest.

Oncology: Benzamide derivatives are a well-established class of therapeutic agents. Notably,

related benzoic acid precursors are used to synthesize inhibitors of ABL1, a kinase

implicated in certain cancers.[12] The N-(Furan-2-ylmethyl) 4-bromo-3-
methoxybenzamide structure could serve as a scaffold for developing novel kinase

inhibitors.

Antimicrobial and Anti-inflammatory Activity: Compounds containing furan rings have

demonstrated a wide array of biological activities, including anticancer, antimicrobial, and

anti-inflammatory properties.[13] The combination of the furan moiety with the substituted

benzamide core makes this molecule a candidate for screening in assays related to

infectious diseases and inflammation.

Chemical Probe and Fragment-Based Drug Discovery: As a well-defined chemical entity, this

compound is an excellent building block for creating libraries of more complex molecules for

high-throughput screening. Its defined structure and reactive potential make it suitable for

fragment-based approaches to drug discovery.

Conclusion
N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide is a compound with a molecular weight

of 310.14 g/mol and a structure well-suited for applications in synthetic and medicinal

chemistry.[1] This guide has provided its essential chemical identifiers, a detailed and

mechanistically justified synthetic protocol, and a discussion of its potential within the broader

context of drug discovery. The information presented herein serves as a foundational resource

for researchers aiming to synthesize, modify, or evaluate this compound as part of a larger

research and development program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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